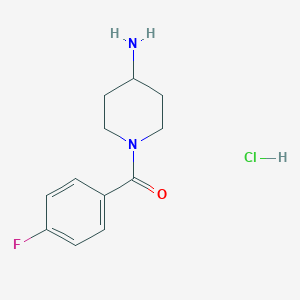

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

科学的研究の応用

Medicinal Chemistry

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride is primarily investigated for its potential therapeutic properties. Notable areas of research include:

- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against the hepatitis C virus (HCV). Its mechanism involves inhibiting viral assembly and release, which is critical for viral propagation.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance its potency against specific cancer types .

Biological Studies

Research has demonstrated that this compound interacts with several biological targets:

- Enzyme Modulation : The compound can bind to specific enzymes, modulating their activity and influencing metabolic pathways. This property is being explored for potential therapeutic interventions in metabolic disorders .

- Signal Transduction Pathways : Investigations into the compound's effects on signal transduction pathways are ongoing, with the aim of understanding its broader implications in cell signaling and disease mechanisms.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Reaction of 4-Fluorobenzoyl Chloride with 4-Aminopiperidine : This reaction is carried out in organic solvents like dichloromethane, using bases such as triethylamine to neutralize generated HCl .

Types of Reactions

The compound can undergo various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to N-oxides | Hydrogen peroxide |

| Reduction | Carbonyl group to alcohol | Sodium borohydride |

| Substitution | Amino group participates in nucleophilic substitution | Alkyl halides |

Case Study 1: Antiviral Activity Against HCV

A study conducted by researchers explored the efficacy of this compound against HCV. The compound exhibited an EC50 value of 2.57 μM, indicating significant antiviral activity. The mechanism was primarily through inhibition of viral assembly .

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| Test Compound | 2.57 | Inhibits HCV assembly |

| Control Compound | 10.00 | Low activity |

Case Study 2: Structure-Activity Relationship (SAR)

In a series of SAR studies, modifications to the piperidine scaffold were shown to enhance binding affinity to target proteins involved in viral replication. Fluorine substitution at the para position significantly improved potency against HCV .

作用機序

The mechanism of action of (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

類似化合物との比較

Similar Compounds

(4-Fluorophenyl)(pyridin-4-yl)methanone: Shares a similar fluorophenyl group but differs in the piperidine moiety.

1-(4-Fluorophenyl)piperidin-4-yl]methanol: Contains a hydroxyl group instead of a carbonyl group.

(4-Fluorobenzyl)piperidin-4-yl]methanol: Similar structure with a benzyl group instead of a carbonyl group.

Uniqueness

What sets (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride apart is its unique combination of the piperidine and fluorophenyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride, with the CAS number 139679-50-8, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential as an antiviral agent, particularly against hepatitis C virus (HCV) and other viral infections. The mechanism involves inhibition of viral assembly and release, which is critical in the viral life cycle .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine scaffold can significantly influence the compound's potency and selectivity. For instance, the introduction of fluorine at the para position of the phenyl ring enhances binding affinity to target proteins involved in viral replication . A series of derivatives have been synthesized to optimize these interactions, demonstrating varying degrees of antiviral activity.

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| Compound 1 | 2.57 | Inhibits HCV assembly |

| Compound 2 | 2.09 | Synergistic with direct acting antivirals |

| Compound 3 | >50 | Low activity in viral replication assays |

Antiviral Properties

Several studies have highlighted the compound's efficacy against HCV. It acts synergistically with FDA-approved antivirals such as Telaprevir and Daclatasvir, enhancing their effectiveness by targeting different stages of the viral life cycle . The compound has shown promising results in vitro, with low toxicity profiles in cellular assays.

Case Studies

- Study on HCV Inhibition : A high-throughput screening identified this compound as a potent inhibitor of HCV replication. The study reported an EC50 value of 2.03 μM in HCV cell culture systems, indicating strong antiviral activity without significant cytotoxicity .

- Combination Therapy : In a combination therapy study, this compound was used alongside Ribavirin, showing enhanced antiviral effects compared to either drug alone. This suggests potential for use in multi-drug regimens for treating chronic HCV infections .

Toxicological Profile

While specific toxicological data on this compound is limited, preliminary studies indicate it does not exhibit significant acute toxicity or irritant properties at therapeutic doses. Further research is needed to fully elucidate its safety profile in long-term use .

特性

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJNKVBYOQCNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589424 | |

| Record name | (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139679-50-8 | |

| Record name | (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。